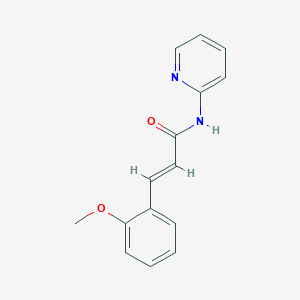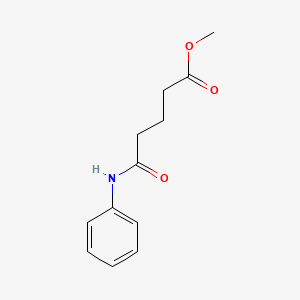![molecular formula C14H16N2O3S B15044146 2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B15044146.png)
2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE is a chemical compound with the molecular formula C14H16N2O3S It is known for its unique structure, which includes a pyrimidinone core substituted with a methoxyphenoxyethyl group and a sulfanyl group
Preparation Methods
The synthesis of 2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(4-methoxyphenoxy)ethyl chloride. The final step involves the reaction of this intermediate with 6-methyl-4(3H)-pyrimidinone in the presence of a base to yield the desired compound .
Chemical Reactions Analysis
2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE can be compared with similar compounds such as:
2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE: This compound has a similar structure but with a different position of the methoxy group.
2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(1H)-PYRIMIDINONE: This is an isomer with a different tautomeric form.
The uniqueness of 2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C14H16N2O3S |
|---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N2O3S/c1-10-9-13(17)16-14(15-10)20-8-7-19-12-5-3-11(18-2)4-6-12/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) |
InChI Key |
YXKBDYWFNBGBID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCCOC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15044069.png)

![methyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B15044078.png)
![(3-Nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B15044087.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15044094.png)
![4-bromo-N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B15044114.png)
![(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B15044115.png)
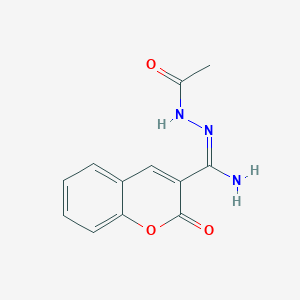
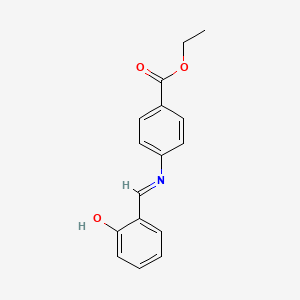
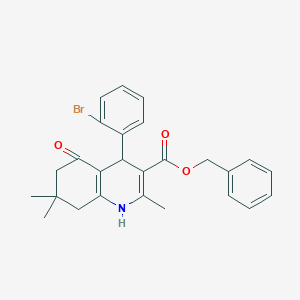
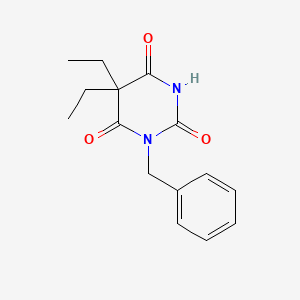
![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15044136.png)
